molecular formula C7H5ClN4O B2556443 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone CAS No. 633328-97-9

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone

Cat. No. B2556443
M. Wt: 196.59
InChI Key: UOLFCRWSCMPVIA-UHFFFAOYSA-N
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Description

“1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone” is a chemical compound with the IUPAC name 5-chloro-1H-pyrazolo [4,3-d]pyrimidine . It is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClN4/c6-5-7-1-4-3 (9-5)2-8-10-4/h1-2H, (H,8,10) and the InChI key is MRTKTXTWOUDUTL-UHFFFAOYSA-N . The molecular weight is 154.56 .


Chemical Reactions Analysis

The compound has been used in the synthesis of pyrimidine derivatives and related heterocycles . It has also been used in the development of novel CDK2 inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 154.56 .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study highlighted the synthesis of novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, exhibiting significant antimicrobial and anticancer activities. These compounds were evaluated against various bacterial strains and cancer cell lines, showing promising results compared to reference drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cytotoxicity Evaluation

Another study designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their in vitro cytotoxicity against a panel of human cancer cell lines. Several of these compounds demonstrated moderate to good cytotoxicity, suggesting their utility as potential anticancer agents (Alam et al., 2018).

Synthesis and Structural Elucidation

Research on the synthesis of (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine introduced a methodology involving the cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, leading to the formation of compounds with pyrazolo[1,5-a]pyrimidine structures. This work contributes to the development of novel compounds with potential biological activities, showcasing the versatility of pyrazolo[4,3-d]pyrimidin derivatives in synthesizing bioactive heterocycles (Svete et al., 2015).

Antiviral Activity

The synthesis and antiviral evaluation of pyrazolo[1,5-a]pyrimidine and related derivatives have also been reported, with some compounds showing activity against viruses such as HSV1 and HAV-MBB. This indicates the potential of these derivatives in antiviral drug development (Attaby et al., 2006).

Broad-Spectrum Antifungal Agent

Voriconazole, a broad-spectrum triazole antifungal agent, utilizes a derivative similar to 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone in its synthesis. This highlights the compound's significance in developing antifungal therapies, particularly in setting the stereochemistry critical for the drug's efficacy (Butters et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFCRWSCMPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone

Synthesis routes and methods

Procedure details

A solution of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide (9 g, 46.06 mmol, 1.00 equiv, 95%), potassium acetate (3.3 g, 32.95 mmol, 0.72 equiv, 98%), acetic anhydride (17.27 g, 165.78 mmol, 3.60 equiv) and isoamyl nitrite (13.6 g, 116.24 mmol, 2.52 equiv, 98%) in chloroform (180 mL) was reflux overnight. The resulting mixture was washed with water, dried over anhydrous sodium sulfate and concentrated under vacuum to give 7 g (73%) of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
17.27 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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